Cas no 392317-99-6 (ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate)
![ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate structure](https://www.kuujia.com/scimg/cas/392317-99-6x500.png)
ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid, 2-[[5-(benzoylamino)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester
- Z28712667
- AKOS017062909
- SR-01000006081
- HMS1416J22
- IFLab1_001628
- SR-01000006081-1
- 392317-99-6
- ethyl 2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetate
- Oprea1_784611
- F0417-2049
- ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
-
- Inchi: 1S/C13H13N3O3S2/c1-2-19-10(17)8-20-13-16-15-12(21-13)14-11(18)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15,18)
- InChI Key: UKVYLXZBCGQGNQ-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CSC1=NN=C(NC(=O)C2=CC=CC=C2)S1
Computed Properties
- Exact Mass: 323.03983363g/mol
- Monoisotopic Mass: 323.03983363g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 135Ų
- XLogP3: 2.7
Experimental Properties
- Density: 1.40±0.1 g/cm3(Predicted)
- pka: 7.59±0.50(Predicted)
ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0417-2049-2mg |
ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
392317-99-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0417-2049-20mg |
ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
392317-99-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0417-2049-10mg |
ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
392317-99-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0417-2049-5μmol |
ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
392317-99-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0417-2049-3mg |
ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
392317-99-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0417-2049-100mg |
ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
392317-99-6 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0417-2049-15mg |
ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
392317-99-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0417-2049-2μmol |
ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
392317-99-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0417-2049-20μmol |
ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
392317-99-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0417-2049-5mg |
ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
392317-99-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate Related Literature
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
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Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
Additional information on ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Research Brief on Ethyl 2-[(5-Benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate (CAS: 392317-99-6)
Ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate (CAS: 392317-99-6) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development.
Recent studies have highlighted the structural versatility of ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, which features a 1,3,4-thiadiazole core linked to a benzamido group and an ethyl acetate moiety. The 1,3,4-thiadiazole scaffold is known for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the sulfanylacetate group further enhances the compound's reactivity, making it a promising candidate for further derivatization and pharmacological evaluation.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and optimization of ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate derivatives. The study employed a multi-step synthetic route, starting from the condensation of thiosemicarbazide with benzoic acid derivatives, followed by cyclization and subsequent functionalization. The resulting compounds were evaluated for their inhibitory activity against a panel of enzymes, including carbonic anhydrase and tyrosine kinase, which are implicated in various diseases such as cancer and metabolic disorders.
Preliminary results indicated that certain derivatives exhibited potent inhibitory effects, with IC50 values in the low micromolar range. Molecular docking studies further elucidated the binding interactions between the compound and target enzymes, providing insights into the structure-activity relationship (SAR). These findings suggest that ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate could serve as a valuable scaffold for the development of novel enzyme inhibitors.
Another notable study, published in Bioorganic & Medicinal Chemistry Letters, investigated the antimicrobial potential of ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate and its analogs. The compounds demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as fungal pathogens such as Candida albicans. Mechanistic studies suggested that the antimicrobial activity may be attributed to the disruption of cell membrane integrity and inhibition of essential microbial enzymes.
Beyond its antimicrobial and enzyme inhibitory properties, ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has also been explored for its potential in anticancer therapy. A 2022 study in the European Journal of Medicinal Chemistry reported that the compound induced apoptosis in human cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The study highlighted the role of reactive oxygen species (ROS) generation and mitochondrial dysfunction in the compound's cytotoxic effects.
In conclusion, ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate (CAS: 392317-99-6) represents a promising chemical entity with diverse biological activities. Its structural features and pharmacological potential make it a compelling subject for further research, particularly in the development of novel therapeutics for infectious diseases, cancer, and other medical conditions. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in preclinical models to advance its translational potential.
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